![molecular formula C13H12ClNO3 B14341886 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline CAS No. 98328-97-3](/img/structure/B14341886.png)
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with a chloro group at the 5-position and a 1,3-dioxolan-2-ylmethoxy group at the 8-position. This structural arrangement imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline typically involves multiple steps, starting from 5-chloro-8-hydroxyquinoline. One common method includes the O-propargylation reaction followed by a copper-catalyzed 1,3-dipolar cycloaddition sequence . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different reduced forms of the compound.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound has shown potential in biological and medicinal research. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . Research is ongoing to explore the specific biological activities of this compound and its potential therapeutic applications.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, polymers, and other materials. The unique properties of this compound make it a valuable compound for developing new industrial products and processes .
作用機序
The mechanism of action of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting essential biological processes in pathogenic organisms . Additionally, the compound may inhibit key enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
8-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
98328-97-3 |
|---|---|
分子式 |
C13H12ClNO3 |
分子量 |
265.69 g/mol |
IUPAC名 |
5-chloro-8-(1,3-dioxolan-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-4-11(13-9(10)2-1-5-15-13)18-8-12-16-6-7-17-12/h1-5,12H,6-8H2 |
InChIキー |
JCGIMCZAGLBSBB-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


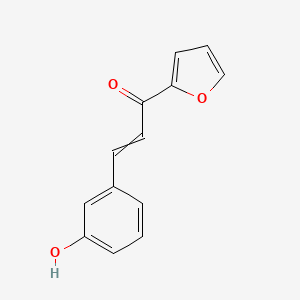

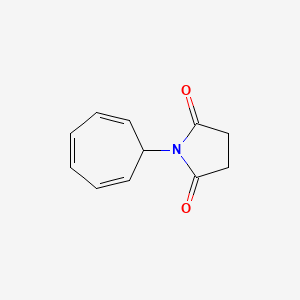
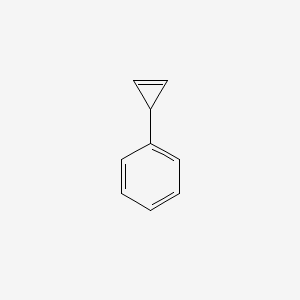
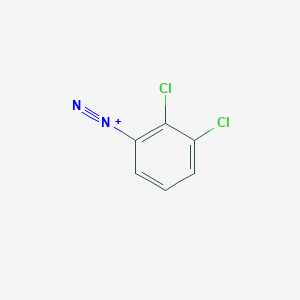
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
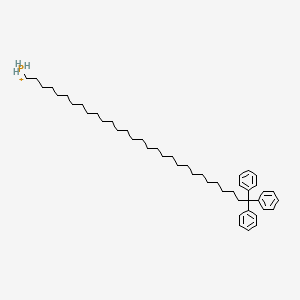


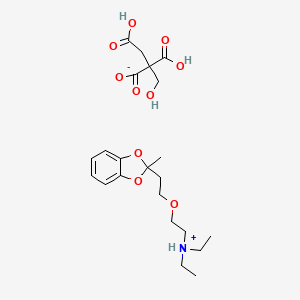
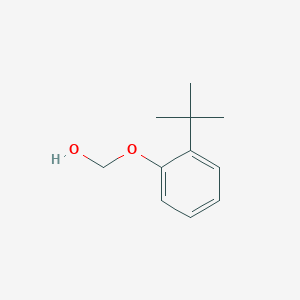

![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
